Docloxythepin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Doxepin hydrochloride is a tricyclic antidepressant (TCA) with a dibenzoxepin-derived structure, chemically designated as (3-dibenz[b,e]oxepin-11(6H)ylidene)-N,N-dimethylpropanamine hydrochloride. It exists as a mixture of (E) and (Z) isomers and is primarily used to treat major depressive disorder, anxiety, and chronic pruritus due to its potent antihistaminic (H1 receptor antagonism) and serotonin/norepinephrine reuptake inhibition properties .

The compound’s molecular formula is C₁₉H₂₁NO·HCl, with a molecular weight of 315.84 g/mol (279.38 + 36.46) . Its synthesis involves multistep organic reactions, including cyclization and alkylation, with stringent quality control measures to ensure resolution of related impurities such as doxepin related compound A and B during chromatographic analysis .

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs: Dothiepin and Doxepin-D3

Table 1: Molecular and Analytical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference | Primary Use |

|---|---|---|---|---|

| Doxepin.HCl | C₁₉H₂₁NO·HCl | 315.84 | Dibenzoxepin backbone | Depression, pruritus |

| Dothiepin.HCl | C₁₉H₂₁NS·HCl | 295.44 + 36.46 = 331.90 | Sulfur atom replaces oxygen in the ring | Depression |

| Doxepin-D3.HCl | C₁₉H₁₈D₃NO·HCl | 282.40 + 36.46 = 318.86 | Deuterium substitution at three positions | Isotopic labeling for metabolic studies |

Key Findings :

- Dothiepin shares a tricyclic structure with doxepin but replaces the oxygen atom in the central ring with sulfur, altering pharmacokinetics and receptor binding affinity . This substitution reduces its antihistaminic potency compared to doxepin but enhances serotonin reuptake inhibition .

- Doxepin-D3 (deuterated doxepin) is used in analytical and metabolic studies to track drug distribution and degradation pathways without altering therapeutic activity .

Functional Analogs: Amitriptyline and Imipramine

Table 2: Pharmacological and Clinical Comparison

| Parameter | Doxepin.HCl | Amitriptyline | Imipramine |

|---|---|---|---|

| Receptor Affinity | High H1, moderate SERT | Moderate H1, high SERT | Low H1, high NET |

| Half-life (hrs) | 15–30 | 10–26 | 8–16 |

| Metabolite | Desmethyldoxepin | Nortriptyline | Desipramine |

| Sedative Effect | Strong | Moderate | Weak |

Key Findings :

- Amitriptyline has a higher serotonin reuptake inhibition (SERT) ratio than doxepin, making it more effective for neuropathic pain but with greater anticholinergic side effects .

- Imipramine prioritizes norepinephrine reuptake inhibition (NET), which is less sedating but less effective for pruritus .

Isomeric Purity and Analytical Challenges

Doxepin’s (E) and (Z) isomers require high-performance liquid chromatography (HPLC) with a resolution (R) ≥1.5 to separate impurities like doxepin related compound A (RRRT 0.7) and B (RRRT 1.0) . In contrast, dothiepin lacks isomer complexity but requires sulfur-specific detection methods .

Research and Clinical Implications

- Efficacy : Doxepin’s dual action on H1 and SERT/NET receptors makes it uniquely suited for depression with comorbid pruritus, whereas dothiepin is reserved for refractory depression due to its narrower safety profile .

- Safety : Doxepin’s sedative effects necessitate lower nighttime dosing, while deuterated analogs mitigate drug-drug interaction risks in polypharmacy .

属性

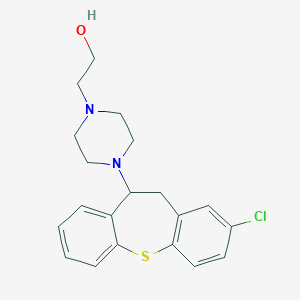

CAS 编号 |

56934-18-0 |

|---|---|

分子式 |

C20H23ClN2OS |

分子量 |

374.9 g/mol |

IUPAC 名称 |

2-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol |

InChI |

InChI=1S/C20H23ClN2OS/c21-16-5-6-19-15(13-16)14-18(17-3-1-2-4-20(17)25-19)23-9-7-22(8-10-23)11-12-24/h1-6,13,18,24H,7-12,14H2 |

InChI 键 |

BMQLWINJIGEDEK-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCO)C2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24 |

规范 SMILES |

C1CN(CCN1CCO)C2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24 |

同义词 |

2-chloro-10-(4-(2-hydroxyethyl)piperazino)-10,11- dihydrodibenzo(b,f)thiepin docloxythepin docloxythepin, 14C-labeled dokloxytepin dokloxythepine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。